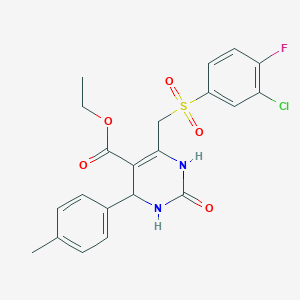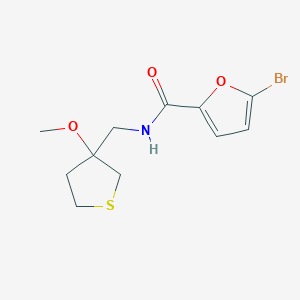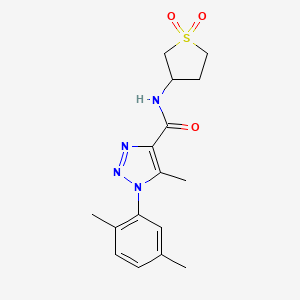
3-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The molecular structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Under basic conditions, certain salts undergo heterolytic C2-H bond cleavage to form carbene, which in turn eliminates F¯ to give a cation .Physical And Chemical Properties Analysis
The compound appears as a white powder . Its melting point is between 85–87°C . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities
Fluorinated compounds, including benzamides, have been explored for their antimicrobial and antitumor properties. For instance, some synthesized fluorinated benzothiazolo imidazole compounds have shown promising antimicrobial activity (Sathe et al., 2011). Similarly, certain fluorine-containing 5-arylidene derivatives with quinazolinone and 4-thiazolidinone motifs demonstrated notable in vitro antimicrobial potency (Desai et al., 2013). These findings suggest the potential utility of fluorinated benzamides in developing new antimicrobial agents.
Cancer Research
The synthesis and evaluation of fluorophores and benzamide analogues have also been linked to cancer research. Some new fluorophores have been used for labelling nucleosides, showing good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, which can be crucial for cancer diagnostics (Singh & Singh, 2007). Additionally, fluorine-18-labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography, providing a tool for cancer imaging and possibly treatment efficacy assessment (Tu et al., 2007).
Synthesis and Structural Analysis
The synthesis and structural analysis of fluorinated compounds are key aspects of their scientific applications. Studies have detailed the synthesis and biological activity of molecules like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, showing effective inhibition on cancer cell proliferation, indicating the potential of fluorinated benzamides in drug development (Lu et al., 2017).
Neuroimaging and Neurological Disorders
Fluorinated benzamide derivatives have also found applications in neuroimaging, especially for studying neurological disorders like Alzheimer's disease. The selective serotonin 1A molecular imaging probe, a fluorine-18 labeled compound, has been used to quantify receptor densities in the brains of Alzheimer's patients, providing insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
The development of new drugs with potential antimicrobial activity is needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .
Eigenschaften
IUPAC Name |
3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-17-3-1-2-16(14-17)21(27)23-18-6-4-15(5-7-18)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZRDKMNCKUQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2884306.png)



